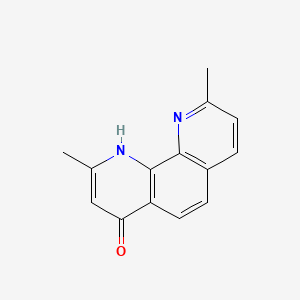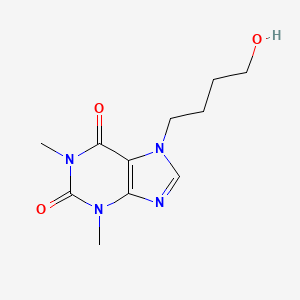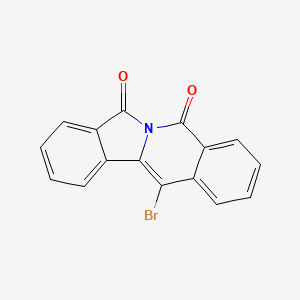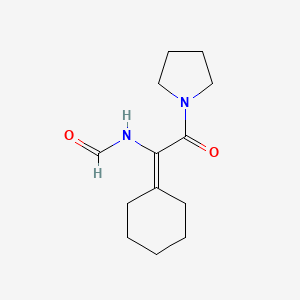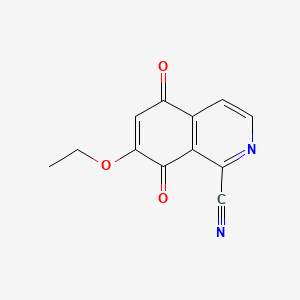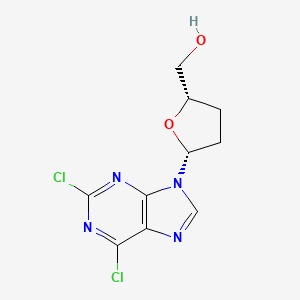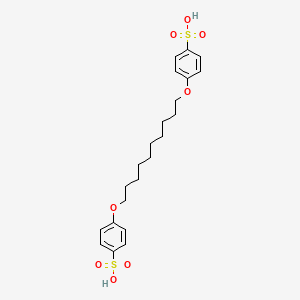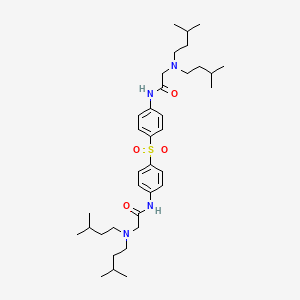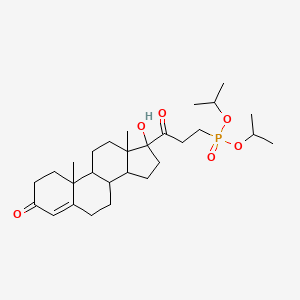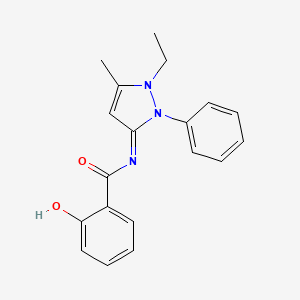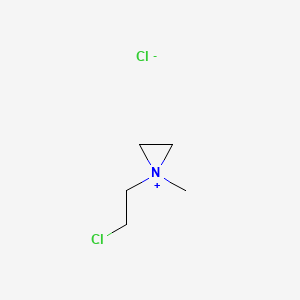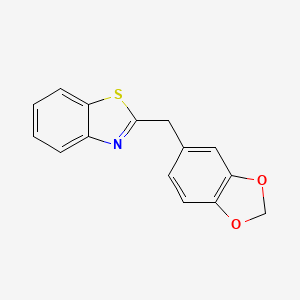
1H-2,8a-Methanocyclopenta(a)cyclopropa(e)cyclodecen-11-one, 1a,2,5,5a,6,9,10,10a-octahydro-4,5,5a,6-tetrahydroxy-1-(hydroxymethyl)-1,7,9-trimethyl-, (1S-(1alpha,1aalpha,2beta,5beta,5abeta,6beta,8aalph,9alpha,10aalpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-2,8a-Methanocyclopenta(a)cyclopropa(e)cyclodecen-11-one, 1a,2,5,5a,6,9,10,10a-octahydro-4,5,5a,6-tetrahydroxy-1-(hydroxymethyl)-1,7,9-trimethyl-, (1S-(1alpha,1aalpha,2beta,5beta,5abeta,6beta,8aalph,9alpha,10aalpha)- is a complex organic compound with a unique structure that includes multiple fused rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the fused ring system and the introduction of hydroxyl and methyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the fused ring system through cyclization reactions.
Hydroxylation: Introduction of hydroxyl groups using reagents such as osmium tetroxide or hydrogen peroxide.
Methylation: Introduction of methyl groups using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Substitution of functional groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
1H-2,8a-Methanocyclopenta(a)cyclopropa(e)cyclodecen-11-one: A similar compound with a slightly different structure.
1a,2,5,5a,6,9,10,10a-Octahydro-4,5,5a,6-tetrahydroxy-1-(hydroxymethyl)-1,7,9-trimethyl-: Another related compound with variations in functional groups.
Uniqueness
This compound is unique due to its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
83912-88-3 |
|---|---|
Molecular Formula |
C19H26O6 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4,5,6,7-tetrahydroxy-11-(hydroxymethyl)-3,11,14-trimethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one |
InChI |
InChI=1S/C19H26O6/c1-8-6-18-9(2)4-11-13(17(11,3)7-20)10(15(18)23)5-12(21)16(24)19(18,25)14(8)22/h5-6,9-11,13-14,16,20-22,24-25H,4,7H2,1-3H3 |
InChI Key |
VLTHLFNISPZGHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(C2(C)CO)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


